molecular formula C46H62N4O11 B1679326 Rifabutin CAS No. 72559-06-9

Rifabutin

Número de catálogo B1679326
Número CAS: 72559-06-9
Peso molecular: 847 g/mol
Clave InChI: ATEBXHFBFRCZMA-NYGPAKPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rifabutin is an antibiotic used to prevent Mycobacterium avium complex (MAC) disease in patients with advanced human immunodeficiency virus (HIV) infection . It is also used with other medicines to treat tuberculosis in people with HIV . It is a rifamycin antimycobacterial agent .


Synthesis Analysis

Rifabutin is synthesized using rifampicin S as the starting material. The process involves bromination, nitration, reduction, imino, and cyclization with the side chain . There have also been attempts to design and synthesize rifabutin prodrugs with increased aqueous solubility to allow intravenous use .


Molecular Structure Analysis

Rifabutin has a molecular formula of C46H62N4O11 and a molecular weight of 847.02 . It is a red-violet powder soluble in chloroform and methanol, sparingly soluble in ethanol, and very slightly soluble in water .


Physical And Chemical Properties Analysis

Rifabutin is a red-violet powder soluble in chloroform and methanol, sparingly soluble in ethanol, and very slightly soluble in water (0.19 mg/mL). Its log P value (the base 10 logarithm of the partition coefficient between n-octanol and water) is 3.2 (n-octanol/water) .

Aplicaciones Científicas De Investigación

Treatment of Colistin Resistance Acinetobacter baumannii Infections

  • Scientific Field : Medical Microbiology
  • Application Summary : Rifabutin is used in combination with other drugs to overcome colistin resistance in Acinetobacter baumannii infections . This bacterium has developed resistance to multiple antibiotics, including colistin, a last-resort treatment .
  • Methods of Application : The use of various combinations and synergistic drug combinations are discussed in the context of overcoming colistin resistance of A. baumannii infections. These combinations include two or more of the following: a polymyxin, ampicillin/sulbactam, carbapenems, fosfomycin, tigecycline/minocycline, a rifamycin, and aminoglycosides .

Decoding Internal Speech

  • Scientific Field : Neuroengineering
  • Application Summary : Brain implants that can decode internal speech have been developed. These implants identify words that people spoke in their minds without moving their lips or making a sound .
  • Methods of Application : The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .

Measure CYP3A4 Activity

  • Scientific Field : Pharmacology
  • Application Summary : Rifabutin is used as a probe to measure CYP3A4 activity .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the search results .

Treatment of Tuberculosis and Non-tuberculous Mycobacterial Diseases

  • Scientific Field : Infectious Diseases
  • Application Summary : Rifabutin has at least equivalent activity/efficacy and acceptable tolerance compared with rifampicin in TB and non-tuberculous mycobacterial diseases . It is recommended for active TB in the case of unacceptable intolerance to rifampicin or drug–drug interactions .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results/Outcomes : Clinical studies have emphasized the clinical benefits of low rifabutin liver induction in patients with AIDS under PIs, in solid organ transplant patients under immunosuppressive drugs or in patients presenting intolerable side effects related to rifampicin .

Treatment of Staphylococcal Infections

  • Scientific Field : Infectious Diseases
  • Application Summary : Rifabutin has been used in combination therapies to treat device-related staphylococcal infections, such as prosthetic joint infections, spinal implant infections, prosthetic-valve endocarditis, and cerebrospinal fluid shunt infections .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results/Outcomes : A case series of 10 patients were successfully treated with rifabutin combinations for S. aureus hardware, graft, or prosthetic device infections without recurrence .

Interaction with Other Drugs

  • Scientific Field : Pharmacology
  • Application Summary : Preliminary reports suggest that rifabutin 300mg daily does not influence the pharmacokinetic properties of concomitantly administered isoniazid or acetyl-isoniazid, or of concomitantly administered fluconazole or didanosine .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the search results .

Prevention and Treatment of Mycobacterium Tuberculosis

  • Scientific Field : Infectious Diseases
  • Application Summary : A long-acting formulation of rifabutin has been developed and shown to be effective for the prevention and treatment of Mycobacterium tuberculosis .
  • Methods of Application : The formulation is made of biodegradable polymers and biocompatible solvents that solidify after subcutaneous injection . Addition of amphiphilic compounds increases drug solubility, allowing to significantly increase formulation drug load .
  • Results/Outcomes : The formulation was able to deliver high plasma drug concentrations for 16 weeks, prevent acquisition of Mtb infection, and clear acute Mtb infection from the lung and other tissues .

Replacement of Rifampicin in the Treatment of Tuberculosis

  • Scientific Field : Infectious Diseases
  • Application Summary : Rifabutin has been used to replace rifampicin in the treatment of tuberculosis among adults having rifampicin-related adverse reactions .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .

Interaction with Other Drugs

  • Scientific Field : Pharmacology
  • Application Summary : Preliminary reports suggest that rifabutin 300mg daily does not influence the pharmacokinetic properties of concomitantly administered isoniazid or acetyl-isoniazid, or of concomitantly administered fluconazole or didanosine .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the search results .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the search results .

Safety And Hazards

Rifabutin can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Propiedades

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBTYMGEBZUQTK-PVLSIAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Minimally soluble (0.19 mg/mL)
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rifabutin acts via the inhibition of DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria, leading to a suppression of RNA synthesis and cell death.
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alfacid

CAS RN

72559-06-9
Record name Rifabutin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072559069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rifabutin
Reactant of Route 2
Reactant of Route 2
Rifabutin
Reactant of Route 3
Rifabutin
Reactant of Route 4
Rifabutin
Reactant of Route 5
Rifabutin
Reactant of Route 6
Rifabutin

Citations

For This Compound
28,600
Citations
CM Kunin - Clinical infectious diseases, 1996 - academic.oup.com
… This review focuses on the antimicrobial profile of rifabutin in … Rifabutin (also referred to as ansamycin or LM 427) is a spiro-… Rifabutin has a broad spectrum of antimicrobial activity. This …
Number of citations: 170 academic.oup.com
TF Blaschke, MH Skinner - Clinical Infectious Diseases, 1996 - academic.oup.com
… Other factors that distinguish the pharmacokinetics of rifabutin from … rifabutin (with activity almost equivalent to that of rifabutin) and 31-0H rifabutin (with a potency of - 10% that of rifabutin…
Number of citations: 169 academic.oup.com
Y Crabol, E Catherinot, N Veziris… - Journal of …, 2016 - academic.oup.com
… recent rifabutin experimental and clinical studies, the current state of knowledge about rifabutin is … There are consistent in vitro data and clinical studies showing that rifabutin has at least …
Number of citations: 70 academic.oup.com
RN Brogden, A Fitton - Drugs, 1994 - Springer
… frequent in patients treated with regimens containing rifabutin 300mg than in those including rifabutin 450 or 600mg daily. The efficacy of rifabutin-containing regimens appeared to be …
Number of citations: 180 link.springer.com
CK Finch, CR Chrisman, AM Baciewicz… - Archives of internal …, 2002 - jamanetwork.com
… or a decrease of the rifabutin levels, frequently necessitating rifabutin and PI dosage adjustment. The extent and effect of the inhibition of rifabutin metabolism by amprenavir were …
Number of citations: 281 jamanetwork.com
…, L Dolfi, A Maniero, Rifabutin Study Group - Tubercle and Lung …, 1994 - Elsevier
… group, and two in each of the rifabutin groups. The 3 treatment schedules appeared well … in the rifabutin 150 mg group, compared to one in the rifampicin and 5 in the rifabutin 300 …
Number of citations: 157 www.sciencedirect.com
AM Baciewicz, CR Chrisman, CK Finch… - … medical research and …, 2013 - Taylor & Francis
… failure, or toxic reactions when rifampin, rifabutin, or rifapentine are added to or discontinued … A previous letter reported that rifampin but not rifabutin changed exercise tolerance in a …
Number of citations: 178 www.tandfonline.com
AM Baciewicz, CR Chrisman, CK Finch… - The American journal of the …, 2008 - Elsevier
… infected inmates treated with rifabutin, document both the difficulty in predicting how rifabutin alters levels of other drugs and how other factors may alter rifabutin levels even when given …
Number of citations: 167 www.sciencedirect.com
MH Skinner, M Hsieh, J Torseth, D Pauloin… - Antimicrobial agents …, 1989 - Am Soc Microbiol
… rifabutin in patients with early symptomatic human immunodeficiency virus infections, we studied the pharmacokinetics of rifabutin … , known hypersensitivity to rifabutin or rifampin, or …
Number of citations: 97 journals.asm.org
JP Gisbert, X Calvet - Alimentary pharmacology & therapeutics, 2012 - Wiley Online Library
… rifabutin resistance with short course treatment of rifabutin for … to rifabutin is practically inexistent, and that rifabutin therapy is highly … pylori to rifabutin and the eradication rates of …
Number of citations: 243 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.